molecular formula C15H13F3N2O3 B5966349 4-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone

4-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone

Cat. No. B5966349
M. Wt: 326.27 g/mol
InChI Key: KQTMKNGWTNLRBO-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EF24 and has been found to possess various biological activities that make it a promising candidate for research.

Mechanism of Action

EF24 exerts its biological activities through the activation of various cellular pathways, including the Nrf2/ARE pathway, the NF-κB pathway, and the p53 pathway. These pathways are involved in regulating cellular responses to oxidative stress, inflammation, and DNA damage.
Biochemical and Physiological Effects:
EF24 has been found to exhibit various biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis in cancer cells, and the protection of neurons from oxidative stress. These effects make it a promising candidate for the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

One of the advantages of using EF24 in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. This property makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using EF24 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on EF24. One potential direction is the development of new drug formulations that improve its solubility and bioavailability. Another potential direction is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms underlying its biological activities and to identify potential side effects and toxicity.

Synthesis Methods

EF24 can be synthesized through a multistep process that involves the reaction of 4-hydroxybenzaldehyde with ethyl bromoacetate to form ethyl 3-(4-hydroxyphenyl)acrylate. This intermediate is then reacted with trifluoromethylpyrimidinone to form EF24.

Scientific Research Applications

EF24 has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. These properties make it a promising candidate for research in the fields of medicine, pharmacology, and biotechnology.

properties

IUPAC Name

4-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3/c1-2-23-12-7-9(4-6-11(12)21)3-5-10-8-13(15(16,17)18)20-14(22)19-10/h3-8,21H,2H2,1H3,(H,19,20,22)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTMKNGWTNLRBO-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC2=NC(=O)NC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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